molecular formula C20H22N2O2 B10855698 Mitoridine

Mitoridine

Cat. No.: B10855698
M. Wt: 322.4 g/mol
InChI Key: VVLPFXAEVKKWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mitoridine involves the reaction of 2-amino-1-(2’,5’-dimethoxyphenyl) ethanol with an N-protected glycine in the presence of 1,1’-carbonyldiimidazole (CDI). The amino protecting group is then removed by deprotection . This process is efficient and cost-effective, and it results in the formation of this compound hydrochloride when reacted with a pharmaceutically acceptable acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of intermediates and reagents that pose no significant safety risks, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Mitoridine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The reduction of this compound leads to the formation of desglymidodrine, its active metabolite.

    Substitution: this compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include desglymidodrine and various oxidized metabolites .

Scientific Research Applications

Mitoridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Droxidopa: Another prodrug used to treat orthostatic hypotension. Unlike mitoridine, droxidopa is converted into norepinephrine.

    Phenylephrine: A direct alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

    Ephedrine: A mixed-acting sympathomimetic amine that stimulates both alpha and beta-adrenergic receptors.

Uniqueness of this compound

This compound’s uniqueness lies in its selective activation of alpha-adrenergic receptors and its role as a prodrug, which allows for controlled release and prolonged action compared to direct agonists like phenylephrine .

Properties

IUPAC Name

13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPFXAEVKKWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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